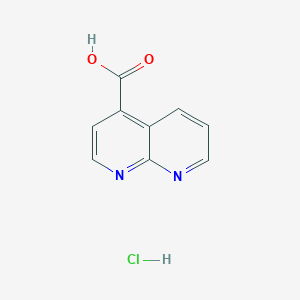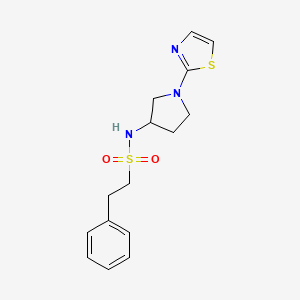
2-fenil-N-(1-(tiazol-2-il)pirrolidin-3-il)etanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Aplicaciones Científicas De Investigación
2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiazole and sulfonamide groups.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Pharmaceuticals: The compound is explored for drug development, particularly in the design of novel therapeutic agents.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid . This disruption leads to a decrease in the inflammatory response .
Pharmacokinetics
The effectiveness of the compound in inhibiting cox enzymes suggests that it has sufficient bioavailability to exert its anti-inflammatory effects .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, it decreases the production of prostaglandins, leading to a decrease in inflammation .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been found to have diverse cellular effects . For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level . For example, they can bind to biomolecules, inhibit or activate enzymes, and change gene expression
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to have diverse temporal effects . For example, they can have long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
Thiazole derivatives have been found to have diverse dosage effects . For example, they can have threshold effects observed in these studies, as well as toxic or adverse effects at high doses
Metabolic Pathways
Thiazole derivatives have been found to be involved in diverse metabolic pathways . For example, they can interact with enzymes or cofactors
Transport and Distribution
Thiazole derivatives have been found to have diverse transport and distribution properties . For example, they can interact with transporters or binding proteins
Subcellular Localization
Thiazole derivatives have been found to have diverse subcellular localizations . For example, they can be directed to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.
Coupling Reactions: The thiazole and pyrrolidine rings are then coupled using suitable reagents and conditions, often involving nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where electrophilic substitution is facilitated by the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide: shares structural similarities with other thiazole and sulfonamide derivatives, such as:
Uniqueness
Structural Uniqueness: The combination of the thiazole, pyrrolidine, and sulfonamide groups in a single molecule provides unique chemical and biological properties.
Biological Activity: The specific arrangement of functional groups enhances its potential as a multi-targeted bioactive molecule, making it a valuable compound for drug discovery and development.
Propiedades
IUPAC Name |
2-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,11-7-13-4-2-1-3-5-13)17-14-6-9-18(12-14)15-16-8-10-21-15/h1-5,8,10,14,17H,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEPNYZWSYYMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)CCC2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
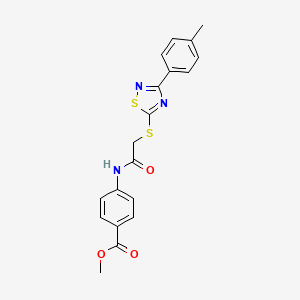
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)
![N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2487213.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2487215.png)
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)
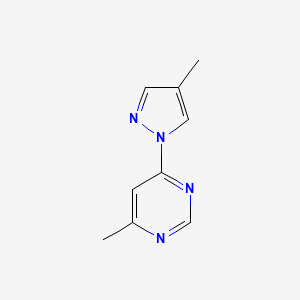
![N-(4-fluorophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2487219.png)
![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)
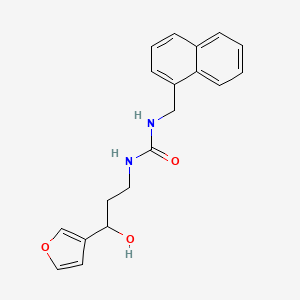
![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)
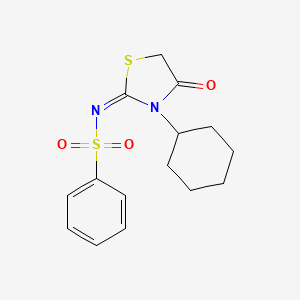
![ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate](/img/structure/B2487228.png)
